molecular formula C22H26NO2P B1313291 N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine CAS No. 389130-06-7

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine

Cat. No.: B1313291
CAS No.: 389130-06-7
M. Wt: 367.4 g/mol
InChI Key: OIZQADYWBXZQKE-UHFFFAOYSA-N
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Description

(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is a complex organic compound that belongs to the class of phosphine-phosphoramidite ligands. These compounds are known for their applications in asymmetric catalysis, particularly in the stereoselective preparation of various organic molecules. The compound’s unique structure, which includes a dioxaphosphepin ring system fused with a dinaphtho framework, makes it a valuable ligand in various chemical reactions.

Mechanism of Action

MonoPhos Ligand, also known as (S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine, is a chiral, monodentate phosphoramidite based on the privileged BINOL platform . It has been used in various synthetic transformations, exhibiting high levels of enantiocontrol .

Target of Action

The primary targets of MonoPhos Ligand are organometallic reagents involved in asymmetric transformations . These include organozinc, organoaluminum reagents, and (E)-N-acylated dehydro-b-amino acid esters .

Mode of Action

MonoPhos Ligand interacts with its targets through metal-catalyzed asymmetric transformations . For instance, it has been used in copper-catalyzed 1,4-additions of organozinc reagents to cyclohexenones . The in situ formed zinc species originating from the cyclohexenone is readily trapped via a palladium-catalyzed allylation .

Biochemical Pathways

The biochemical pathways affected by MonoPhos Ligand involve the formation of chiral quaternary centers . These transformations include asymmetric 1,4-additions of organometallic reagents, allylic alkylations, and desymmetrization of meso-cycloalkene oxides .

Result of Action

The result of MonoPhos Ligand’s action is the formation of valuable chiral organics . For example, it has been used in highly selective hydrogenations of (E)-N-acylated dehydro-b-amino acid esters, affording the corresponding enantiopure b-amino acid derivatives .

Action Environment

The action of MonoPhos Ligand can be influenced by environmental factors such as pressure and temperature . For instance, it has been used in hydrogenations under low-pressure conditions . Furthermore, the ligand exhibits robust stability when combined with rhodium precatalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves the following steps:

    Phosphination: The initial step involves the reaction of a dinaphtho compound with a chlorophosphine reagent in the presence of a base. This step forms the phosphine intermediate.

    Amination: The phosphine intermediate is then reacted with a secondary amine, such as N,N-dimethylamine, to form the phosphoramidite ligand.

    Cyclization: The final step involves the cyclization of the phosphoramidite ligand to form the dioxaphosphepin ring system.

The reaction conditions for these steps typically include the use of inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents to prevent the hydrolysis of sensitive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine ligand.

    Substitution: The compound can undergo substitution reactions where the phosphine or amine groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is unique due to its specific stereochemistry and the presence of both phosphine and phosphoramidite functionalities. This dual functionality allows it to participate in a wider range of catalytic reactions compared to similar compounds .

Properties

IUPAC Name

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZQADYWBXZQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P1OC2=C(C3=C(CCCC3)C=C2)C4=C(O1)C=CC5=C4CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112928
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258223-37-8
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258223-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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